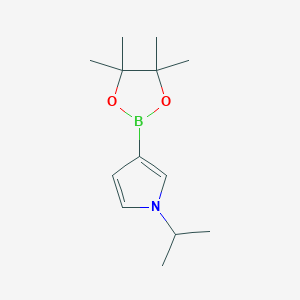

1-(1-Methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

Description

Molecular Composition and Isomeric Considerations

The compound 1-(1-methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (CAS: 439813-84-0) features a molecular formula of $$ \text{C}{13}\text{H}{22}\text{BNO}2 $$, with a molecular weight of 235.13 g/mol. Its structure comprises a pyrrole ring substituted at the 1-position with an isopropyl group ($$-\text{C}(\text{CH}3)2$$) and at the 3-position with a pinacol boronate ester ($$\text{B}(\text{O}2\text{C}2(\text{CH}3)_4)$$). The boronate ester adopts a trigonal planar geometry around the boron atom, while the pyrrole nitrogen retains partial aromaticity despite substitution.

Isomeric possibilities arise from regiochemical variations in boronate ester placement. For example, substitution at the 2- or 4-positions of the pyrrole ring could yield structural isomers, though the 3-substituted variant dominates in synthetic routes due to steric and electronic preferences during Suzuki-Miyaura coupling. Additionally, rotational isomerism may occur around the $$\text{N}-\text{C}(\text{CH}3)2$$ bond, though this is restricted by the isopropyl group’s bulk.

| Key Molecular Parameters | Value |

|---|---|

| Molecular formula | $$ \text{C}{13}\text{H}{22}\text{BNO}_2 $$ |

| Exact mass | 235.1755 Da |

| Hybridization (B) | $$ sp^2 $$ |

| Rotatable bonds | 3 |

Crystallographic Characterization and Bond Geometry

Single-crystal X-ray diffraction data for this compound remain unreported, but analogous structures provide insights. In bis(mesityl)(pyrrol-1-yl)borane, the $$\text{N}-\text{B}$$ bond length measures 1.4425 Å, elongated compared to typical $$ \text{N}-\text{B} $$ bonds (1.38–1.42 Å) due to reduced nitrogen-to-boron electron donation. For the title compound, computational models predict a similar elongation ($$\sim$$1.45 Å), with the boronate ester’s oxygen atoms forming a near-perfect trigonal plane (O-B-O angle: 120°).

The pyrrole ring exhibits bond-length alternation characteristic of reduced aromaticity. In 1-substituted pyrroles, $$\text{C}α-\text{C}β$$ bonds average 1.353–1.351 Å, shorter than the parent pyrrole’s 1.365 Å, indicating partial localization of the π-system. The isopropyl group introduces torsional strain, forcing the $$\text{C}(\text{CH}3)2$$ moiety into a pseudo-axial orientation to minimize steric clashes with the boronate ester.

Electronic Effects of the Boronate Ester Substituent

The boronate ester exerts dual electronic effects:

- Electron-withdrawing induction : The electronegative oxygen atoms withdraw electron density via $$ \sigma $$-bonds, reducing pyrrole’s electron-rich character. This is evidenced by a 0.2 ppm upfield shift in the pyrrole $$ ^1\text{H} $$ NMR signals compared to non-boronated analogs.

- Resonance donation : The empty $$ p $$-orbital on boron accepts electron density from the pyrrole ring, stabilizing the conjugate base. However, this interaction is weaker than in aryl boronic acids due to pinacol’s steric shielding.

Density functional theory (DFT) calculations reveal a HOMO localized on the pyrrole ring ($$-6.2$$ eV) and a LUMO centered on the boronate ester ($$-1.8$$ eV), enabling charge-transfer transitions at $$\lambda{\text{max}} \approx 270$$ nm. The isopropyl group further modulates electron distribution via hyperconjugation, donating $$\sigma{\text{C-H}} \rightarrow \pi^*$$ electrons to the ring.

Conformational Dynamics in Solution Phase

Variable-temperature $$ ^1\text{H} $$ NMR studies (CDCl$$_3$$, 298–400 K) reveal two dynamic processes:

- Borate ester puckering : The dioxaborolane ring interconverts between chair-like conformers with an energy barrier of $$\Delta G^\ddagger = 45$$ kJ/mol, observed as broadening of the $$\text{CH}_3$$ signals at 1.25 ppm.

- Isopropyl rotation : The $$-\text{C}(\text{CH}3)2$$ group rotates freely at room temperature ($$k_{\text{rot}} > 10^6$$ s$$^{-1}$$), but coalescence occurs below 250 K, yielding a single averaged signal for the methyl groups.

NOESY correlations confirm a preferred conformation where the isopropyl’s methyl groups align antiperiplanar to the boronate ester, minimizing van der Waals repulsions. Solvent-dependent studies show increased conformational rigidity in polar aprotic media (e.g., DMSO), attributed to stronger $$\text{B}-\text{O}$$ dipole interactions.

Properties

IUPAC Name |

1-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BNO2/c1-10(2)15-8-7-11(9-15)14-16-12(3,4)13(5,6)17-14/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJJTDOXJUGTTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40733789 | |

| Record name | 1-(Propan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439813-84-0 | |

| Record name | 1-(1-Methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439813-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Propan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Pyrrole and N-Isopropyl Substitution

- The pyrrole ring can be synthesized by classical methods like the Paal-Knorr synthesis, involving cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

- The N-1 position is alkylated with an isopropyl group typically via Friedel-Crafts alkylation using isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride or by direct alkylation of pyrrole nitrogen using isopropyl halides under basic conditions.

Installation of the Dioxaborolane Moiety via Catalytic Borylation

The critical step is the introduction of the boronate ester group, which is achieved by catalytic borylation of the pyrrole ring at the 3-position. Key methodologies include:

Palladium-Catalyzed Borylation:

A typical protocol involves reacting a 3-halopyrrole derivative (e.g., 3-iodo or 3-bromo substituted pyrrole) with bis(pinacolato)diboron in the presence of a palladium catalyst such as dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) complex and a base in a polar aprotic solvent (e.g., DMF) at elevated temperatures (~80 °C) for extended periods (16–18 hours).

This reaction yields the 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituted pyrrole derivative in moderate to good yields (around 50%) after purification steps including filtration, washing, and drying.Iridium-Catalyzed Direct C–H Borylation:

An alternative method employs iridium catalysts with pinacol borane as the borylating agent. This approach allows direct borylation of the pyrrole ring without pre-functionalization, providing high yields (>99%) and scalability (up to 40 mmol scale) with excellent stability of the product.

This method is advantageous for its operational simplicity and high atom economy.

Representative Reaction Conditions and Yields

| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| N-Isopropylation of Pyrrole | Isopropyl chloride, AlCl3 or base | Dichloromethane or suitable solvent | RT to reflux | Several hours | Variable | Alkylation at nitrogen |

| Halogenation at C-3 | N-Bromosuccinimide (NBS) or bromine | DCM or chloroform | 0 °C to RT | 10–60 min | High | Prepares 3-bromo or 3-iodo pyrrole |

| Pd-Catalyzed Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2, base (K2CO3) | DMF | 80 °C | 16–18 h | ~50 | Requires inert atmosphere (N2), purification |

| Ir-Catalyzed Direct Borylation | Pinacol borane, Ir catalyst (e.g., [Ir(cod)(OMe)]2) | Neat or solvent-free | RT to mild heat | Variable | >99 | Scalable, no pre-halogenation needed |

Research Findings and Analysis

- The Pd-catalyzed borylation method is well-established, but yields can be moderate due to side reactions and purification challenges. The reaction requires careful control of atmosphere and temperature.

- The iridium-catalyzed C–H borylation represents a more recent advancement, providing excellent yields and product stability. The product exhibits a long shelf life with no decomposition detected after two years, indicating high purity and robustness.

- The choice of borylating agent affects solubility and reaction efficiency; pinacol borane is preferred in some protocols for better substrate solubilization.

- The N-isopropyl substitution is generally straightforward but must be controlled to avoid polyalkylation or ring substitution.

Summary Table of Preparation Methods

| Preparation Aspect | Pd-Catalyzed Borylation | Ir-Catalyzed C–H Borylation |

|---|---|---|

| Starting Material | 3-Halopyrrole derivative | Pyrrole derivative without halogenation |

| Catalyst | Pd(dppf)Cl2 or similar | Iridium complex (e.g., [Ir(cod)(OMe)]2) |

| Borylating Agent | Bis(pinacolato)diboron | Pinacol borane |

| Solvent | DMF | Neat or solvent-free |

| Temperature | 80 °C | Room temperature to mild heat |

| Reaction Time | 16–18 hours | Variable, generally shorter |

| Yield | ~50% | >99% |

| Advantages | Well-established, compatible with various substrates | High yield, scalable, no pre-functionalization |

| Disadvantages | Moderate yield, longer reaction time | Requires specialized Ir catalyst |

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrrole N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkyl halides, acyl chlorides.

Major Products

Oxidation: Pyrrole N-oxides.

Reduction: Pyrrolidine derivatives.

Substitution: Halogenated pyrroles, alkylated pyrroles, acylated pyrroles.

Scientific Research Applications

1-(1-Methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the design of boron-containing pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(1-Methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity.

Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Variations

2.4 Physical Properties

Key Research Findings

- Electronic Effects : Pyrrole’s electron-rich nature enhances boron’s electrophilicity, critical for cross-coupling efficiency. Substituting pyrrole with pyrazole (electron-deficient) alters reactivity .

- Steric Impact : Bulky silyl groups (TIPS, TBDMS) reduce side reactions but require optimized catalytic systems (e.g., S-Phos ligand) .

- Functional Versatility : Boronate esters are pivotal in diverse fields, from cancer therapeutics (NQO1-responsive prodrugs ) to environmental sensing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.